molecular formula C14H18ClN3O B12895708 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-11-6

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12895708
CAS No.: 91703-11-6
M. Wt: 279.76 g/mol
InChI Key: JLDHNWJKXYTDCS-UHFFFAOYSA-N
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Description

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol It is known for its structural complexity, which includes a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 1-(2-chlorophenyl)piperazine with a suitable pyrrolidin-2-one precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

91703-11-6

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19)

InChI Key

JLDHNWJKXYTDCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl

Origin of Product

United States

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